
Pent-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pent-2-enenitrile, also known as 2-pentenenitrile, is an organic compound with the molecular formula C₅H₇N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. This compound exists in two geometric isomers: (E)-2-pentenenitrile and (Z)-2-pentenenitrile .
準備方法
Synthetic Routes and Reaction Conditions
Pent-2-enenitrile can be synthesized through various methods. One common method involves the reaction of 1-bromo-2-pentene with sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrocyanation of butadiene. This process involves the addition of hydrogen cyanide (HCN) to butadiene in the presence of a catalyst, typically a nickel-based catalyst. The reaction conditions are carefully controlled to ensure high yield and selectivity for the desired isomer .
化学反応の分析
Types of Reactions
Pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Various substituted nitriles depending on the reagent used
科学的研究の応用
Pent-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of polymers, resins, and other industrial products
作用機序
The mechanism of action of pent-2-enenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, and the double bond can undergo electrophilic addition. These interactions can lead to the formation of various products and intermediates, which can further react to produce desired compounds .
類似化合物との比較
Similar Compounds
But-2-enenitrile: Similar structure but with one less carbon atom.
Hex-2-enenitrile: Similar structure but with one more carbon atom.
2-Methyl-2-butenenitrile: Similar structure but with a methyl group attached to the double bond
Uniqueness
Pent-2-enenitrile is unique due to its specific chain length and the position of the double bond, which gives it distinct chemical properties and reactivity compared to its analogs. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
特性
CAS番号 |
26294-98-4 |
|---|---|
分子式 |
C5H7N |
分子量 |
81.12 g/mol |
IUPAC名 |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChIキー |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
正規SMILES |
CCC=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


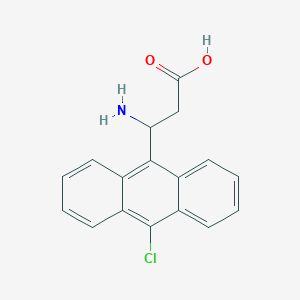
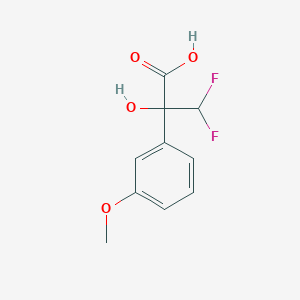

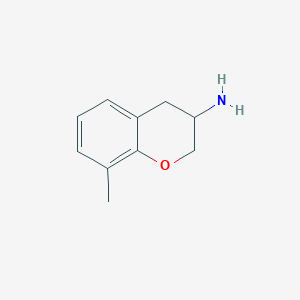
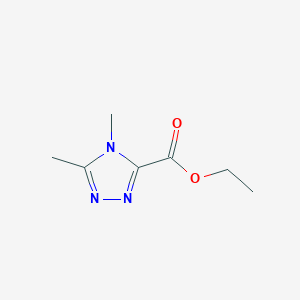

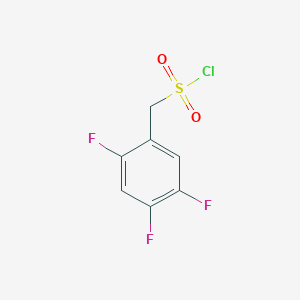
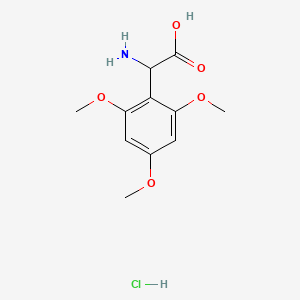

![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
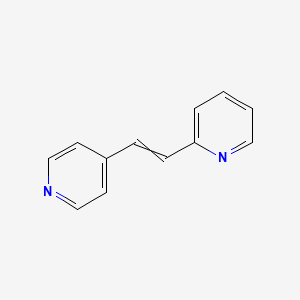
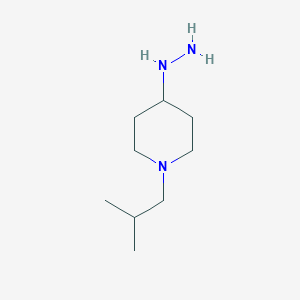
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)

